molecular formula C24H33ClO7 B1436804 1,2-Dihydro Loteprednol etabonate CAS No. 82034-20-6

1,2-Dihydro Loteprednol etabonate

Cat. No. B1436804
CAS RN: 82034-20-6
M. Wt: 469 g/mol
InChI Key: MRTXSPBAHVGOKO-OEWWVBLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydro Loteprednol etabonate is a corticosteroid used in ophthalmic solutions for the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides . It is a white to off-white powder .


Synthesis Analysis

The synthesis of 1,2-Dihydro Loteprednol etabonate involves adding compound II and methyltetrahydrofuran into a reaction bottle under the protection of nitrogen, cooling to -5-0 ℃, dripping dimethyl isopropoxy silane methyl magnesium chloride, stirring, controlling the temperature to be 0-5 ℃, reacting for 1 hour, cooling the reaction liquid to -5-0 ℃ after the reaction is completed, and adding 10% NH4Cl 15ml, stirring for 10 min, adding ethyl acetate, separating the organic phase, washing with water, concentrating the organic phase under reduced pressure, adding ethyl acetate to the residue, stirring, filtering and drying to obtain compound III .


Molecular Structure Analysis

The molecular formula of 1,2-Dihydro Loteprednol etabonate is C24H33ClO7 . The molecular structure of the main characteristic fragmentations, π→π electron transition, and the vibrations of functional groups of the compound were discussed .


Chemical Reactions Analysis

Loteprednol Etabonate is a “soft” steroid, typically used in topical applications for inflammatory conditions of the eye. It is an agonist of both glucocorticoid and mineralcorticoid receptors . Several derivatives of loteprednol etabonate are formed during the synthesis and sterilization process. Some of these contaminants result from side reactions taking place on the steroid ring C including oxidation, dehydration, chlorination .


Physical And Chemical Properties Analysis

1,2-Dihydro Loteprednol etabonate is a white to off-white powder . It is highly lipid soluble and penetrates cells readily to induce the production of lipocortins. These proteins modulate the activity of prostaglandins and leukotrienes .

Scientific Research Applications

Ophthalmic Anti-Inflammatory Applications

1,2-Dihydro Loteprednol etabonate is primarily used in the treatment of inflammatory and allergic disorders of the eye. It is often formulated as eye drops with concentrations of 0.2% or 0.5% . The compound exerts its effects by inducing the synthesis of anti-inflammatory proteins and inhibiting the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

Analytical Method Development for Quality Control

Robust high-performance liquid chromatography (HPLC) assay methods have been developed and validated for the quantitative determination of 1,2-Dihydro Loteprednol etabonate in ophthalmic suspensions. These methods are crucial for quality control assays and stability studies, ensuring the compound’s efficacy and safety .

Novel Ophthalmic Gel Formulations

Researchers have described novel ophthalmic gel formulations containing 1,2-Dihydro Loteprednol etabonate for treating ocular inflammatory conditions. These gels aim to provide targeted treatment while minimizing systemic side effects .

Nanoformulations for Enhanced Corneal Delivery

Nanoformulations such as solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), and nanoemulsions (NE) have been developed for the corneal delivery of 1,2-Dihydro Loteprednol etabonate. These formulations are designed to improve ocular bioavailability and reduce side effects like corneal disorder and ocular discomfort .

Particle Size Distribution Analysis in Drug Formulation

The particle size distribution (PSD) of 1,2-Dihydro Loteprednol etabonate is a critical quality parameter in pharmaceutical products. Analytical methods have been developed to characterize the PSD, which is essential for understanding the dissolution rates, bioavailability, and stability of the drug .

Crystal Structure Analysis for Drug Design

The crystal structure of 1,2-Dihydro Loteprednol etabonate has been solved and refined using synchrotron X-ray powder diffraction data. This information is vital for drug design and understanding the compound’s interaction with biological targets .

Safety And Hazards

Prolonged use of corticosteroids may result in glaucoma with damage to the optic nerve, defects in visual acuity and fields of vision, and in posterior subcapsular cataract formation . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .

Future Directions

Loteprednol etabonate 0.25% is an FDA approved treatment modality for the short-term treatment of the signs and symptoms of DED. This medication is formulated with the customized mucus-penetrating particle (MPP) technology, which has a greater ability to penetrate the ocular surface and more effectively deliver the active steroid to the ocular surface tissues as compared with conventional steroid preparations . There is also increasing utility of loteprednol etabonate 0.25% in the treatment of DED before and/or after cataract or refractive surgery or as induction therapy prior to starting chronic immunomodulatory medication for DED .

properties

IUPAC Name

chloromethyl (10R,13S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h11,16-19,27H,4-10,12-13H2,1-3H3/t16?,17?,18?,19?,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTXSPBAHVGOKO-QMVKLYBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydro Loteprednol etabonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydro Loteprednol etabonate
Reactant of Route 2
Reactant of Route 2
1,2-Dihydro Loteprednol etabonate
Reactant of Route 3
Reactant of Route 3
1,2-Dihydro Loteprednol etabonate
Reactant of Route 4
Reactant of Route 4
1,2-Dihydro Loteprednol etabonate
Reactant of Route 5
Reactant of Route 5
1,2-Dihydro Loteprednol etabonate
Reactant of Route 6
Reactant of Route 6
1,2-Dihydro Loteprednol etabonate

Q & A

Q1: How does the research paper utilize 1,2-Dihydro Loteprednol Etabonate?

A1: The research paper focuses on developing a robust and stability-indicating HPLC method for quantifying Loteprednol Etabonate in ophthalmic suspensions []. 1,2-Dihydro Loteprednol Etabonate is identified as one of the potential impurities studied for separation from Loteprednol Etabonate during the method development and validation process []. The successful separation ensures accurate quantification of Loteprednol Etabonate and confirms the method's reliability for quality control and stability assessments.

Q2: What analytical techniques were employed to study 1,2-Dihydro Loteprednol Etabonate in this research?

A2: The researchers used High-Performance Liquid Chromatography (HPLC) to separate and detect 1,2-Dihydro Loteprednol Etabonate from Loteprednol Etabonate and other impurities []. They meticulously optimized the HPLC method, employing a C8 column and a gradient elution system with a mobile phase consisting of formic acid in water and methanol []. This approach allowed them to achieve distinct separation and accurate quantification of the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.